N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride

Description

IUPAC Nomenclature and Structural Representation

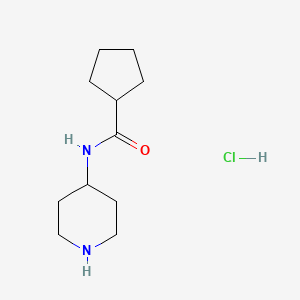

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-piperidin-4-ylcyclopentanecarboxamide hydrochloride. The systematic name reflects the structural composition where the nitrogen atom of the piperidine ring at the 4-position forms an amide bond with the carboxyl group of cyclopentanecarboxylic acid. The compound exists as a hydrochloride salt, which is indicated by the semicolon notation in the complete chemical name N-piperidin-4-ylcyclopentanecarboxamide;hydrochloride.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CCC(C1)C(NC1CCNCC1)=O for the free base form. This notation clearly delineates the cyclopentane ring (C1CCC(C1)) connected to a carbonyl group that forms an amide bond with the nitrogen at the 4-position of the piperidine ring (NC1CCNCC1). The three-dimensional structure features a cyclopentane ring in an envelope conformation linked through a planar amide group to a piperidine ring that adopts a chair conformation.

Alternative nomenclature systems recognize this compound through various naming conventions. The compound may also be referred to as cyclopentanecarboxylic acid piperidin-4-ylamide in its free base form. Chemical databases and suppliers utilize consistent nomenclature to ensure accurate identification across different platforms and research applications.

Properties

IUPAC Name |

N-piperidin-4-ylcyclopentanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEZJMFXVVOLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and protein interactions. Medicine: The compound is explored for its potential therapeutic effects in drug discovery and development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the type of reaction it undergoes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride

- CAS Registry Number : 1217113-50-2

- Molecular Formula : C₁₁H₂₀ClN₂O (base: C₁₁H₁₉N₂O; HCl adds H⁺ and Cl⁻)

- Molecular Weight : 232.74 g/mol (base) + 36.46 g/mol (HCl) = 269.20 g/mol

- Structural Features : Comprises a piperidin-4-ylamine backbone linked to a cyclopentanecarboxamide group, with a hydrochloride counterion enhancing solubility .

Applications :

Primarily used as an intermediate or building block in pharmaceutical synthesis, particularly for developing ligands targeting central nervous system (CNS) receptors . Its structural simplicity allows for versatile modifications in drug discovery pipelines.

Comparison with Structurally Similar Compounds

Cyclopentyl Fentanyl and Derivatives

Key Compound : Cyclopentyl fentanyl (CAS 2088918-01-9; hydrochloride CAS 2306824-94-0)

Comparison :

- Structural Divergence : Cyclopentyl fentanyl includes additional phenyl and phenethyl groups absent in the target compound, which lacks opioid activity due to the absence of these pharmacophores .

- Applications: Cyclopentyl fentanyl is a potent analgesic (and illicit drug), whereas the target compound serves as a non-opioid intermediate .

Purine-Based Piperidin-4-yl Carboxamides

Example : N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide (Compound 12, CAS unspecified) .

- Structure : Integrates a purine scaffold with a piperidin-4-yl cyclopentanecarboxamide moiety.

- Synthesis Yield : 86% under BOP-mediated coupling .

- Pharmacology : Designed as a peripherally selective CB1 receptor antagonist, highlighting the role of the cyclopentane group in enhancing lipophilicity and target binding .

Comparison :

- Structural Complexity: Compound 12 includes a dichlorophenyl-purine core absent in the target compound, directing it toward cannabinoid receptor modulation.

- Synthetic Efficiency : The target compound’s synthesis (as a standalone intermediate) is likely simpler, whereas purine derivatives require multi-step functionalization .

Norfentanyl Analogs

Example: Cyclopropyl norfentanyl hydrochloride (CAS 1432-04-8) .

Comparison :

- Applications: Both are intermediates, but cyclopropyl norfentanyl is linked to opioid metabolite studies, whereas the target compound has broader applicability .

Other Piperidin-4-yl Carboxamides

Examples :

- N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-2-cyclohexylacetamide (Compound 10): 99% yield, cyclohexyl group enhances lipophilicity .

- N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-4-methylpentanamide (Compound 13): 82% yield, linear alkyl chain reduces steric hindrance .

Comparison :

- Substituent Effects : Replacing cyclopentane with cyclohexyl (Compound 10) or alkyl chains (Compound 13) modulates solubility and receptor affinity. The target compound’s cyclopentane balances lipophilicity and conformational flexibility .

Biological Activity

N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperidine ring and a cyclopentane structure, which may contribute to its interactions with various biological targets, including receptors involved in pain modulation and inflammation.

Chemical Structure

The molecular formula of this compound is . The unique combination of the cyclopentane structure with the piperidine moiety distinguishes this compound from other similar compounds, potentially offering novel therapeutic pathways.

Research indicates that this compound may interact with opioid receptors, particularly the mu-opioid receptor. Its structural similarities to known opioid analgesics suggest it could modulate pain pathways effectively. Preliminary studies have shown that compounds with similar structures can influence pain perception and inflammatory responses in animal models, indicating its potential utility in pain management therapies.

Biological Activity and Pharmacological Studies

The biological activity of this compound has been evaluated through various pharmacological studies. The compound has demonstrated several promising effects:

- Analgesic Activity : Early studies suggest that this compound may exhibit analgesic properties comparable to traditional opioids but with potentially reduced risks of addiction.

- Anti-inflammatory Effects : There are indications that it may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-chlorophenyl)-N-(1-methylethyl)piperidin-4-yl)cyclopentanecarboxamide | C25H32Cl2N2O | Similar piperidine structure; potential for similar biological activity |

| N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide | C23H28Cl2N2O | Cyclopropane ring instead of cyclopentane; may alter pharmacokinetics |

| Benzylfentanyl | C22H30ClN | Opioid analog; known for potent analgesic effects; structural similarities in aromatic rings |

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

-

Study on Pain Management :

- In a controlled animal study, subjects treated with the compound exhibited significant reductions in pain response compared to controls. The results indicated a dose-dependent relationship between the administered dose and analgesic effect.

-

Anti-inflammatory Response :

- Another study focused on inflammatory models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential role in managing inflammatory diseases.

-

Comparison with Traditional Opioids :

- A comparative analysis highlighted that while traditional opioids provide effective pain relief, they are often associated with higher addiction rates. In contrast, this compound showed a more favorable profile, indicating lower potential for abuse.

Q & A

Q. Table 1: Example Synthesis Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Amidation | DCC, DCM, RT, 12h | 94% | >98% | |

| Purification | Ethanol/water recrystallization | 89% | 99% |

Basic: What spectroscopic and structural characterization methods are optimal for this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (D₂O or DMSO-d₆). For example, piperidine protons typically appear at δ 1.4–3.2 ppm .

- X-ray Crystallography: Resolve crystal structure using slow evaporation (e.g., methanol/ether). Similar piperidine carboxamides show monoclinic systems with unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) .

- Mass Spectrometry: Confirm molecular weight (calc. for C₁₅H₂₃ClN₂O₂: 314.81 g/mol) via ESI-MS .

Advanced: How should I design experiments to assess its pharmacokinetic properties in vitro?

Methodological Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF).

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Permeability: Perform Caco-2 cell assays; compare apparent permeability (Papp) to reference standards (e.g., metoprolol).

- Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration .

Advanced: How can I resolve contradictions in reported receptor binding affinities?

Methodological Answer:

- Assay Variability: Standardize conditions (e.g., buffer pH, temperature, and ion concentration).

- Orthogonal Validation: Combine radioligand displacement (e.g., ³H-labeled antagonists) with functional assays (cAMP/GTPγS).

- Computational Docking: Model interactions using crystal structures (e.g., GPCR databases) to identify key binding residues .

Advanced: What strategies improve selectivity for specific biological targets?

Methodological Answer:

- SAR Studies: Modify the cyclopentane moiety (e.g., introduce substituents) or piperidine N-alkylation to alter steric/electronic profiles.

- Proteome Profiling: Use kinome-wide screening to identify off-target effects.

- Co-crystallization: Resolve target-ligand complexes to guide rational design .

Basic: What are best practices for handling and storage?

Methodological Answer:

- Storage: Keep at -20°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation.

- Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months). Purity remains >95% for ≥5 years when stored correctly .

Advanced: How to predict enzyme interactions using computational methods?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding modes in explicit solvent (e.g., GROMACS) for 100 ns to assess stability.

- Docking: Use AutoDock Vina with crystal structures (PDB IDs) of homologous enzymes.

- Free Energy Calculations: Apply MM-PBSA/GBSA to rank binding affinities .

Advanced: How to analyze metabolic pathways and identify major metabolites?

Methodological Answer:

- In Vitro Incubation: Use hepatocytes or microsomes with NADPH cofactors.

- HR-MS/MS: Fragment ions to deduce structural modifications (e.g., hydroxylation, glucuronidation).

- Isotope-Labeling: Track ¹⁴C-labeled compound in excretion studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.